(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic compound with the molecular formula C14H19ClN2O2S It is characterized by the presence of a chlorothiophene ring, a methoxypiperidine moiety, and an azetidine ring
Chemical Reactions Analysis
(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be utilized in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The exact mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone include:
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound shares the chlorothiophene ring but differs in its functional groups.
JNJ-42226314: A compound with a similar azetidine ring structure but different substituents, known for its selective inhibition of monoacylglycerol lipase.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-19-11-4-6-16(7-5-11)10-8-17(9-10)14(18)12-2-3-13(15)20-12/h2-3,10-11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVDPYXQMGVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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